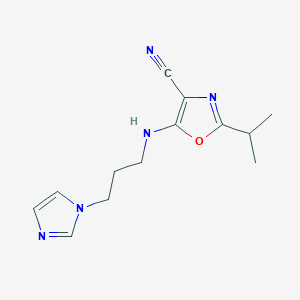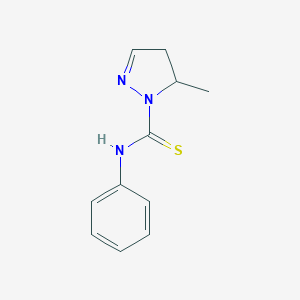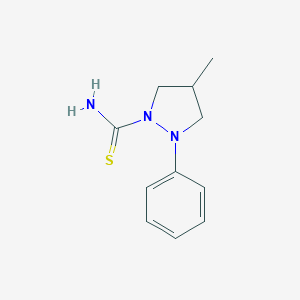![molecular formula C17H16F3N3O3 B258276 N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide, also known as BTIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTIA is a derivative of indazole and has been found to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer effects.
Mécanisme D'action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide involves the inhibition of various enzymes and signaling pathways. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide also inhibits the activity of NF-κB by preventing its translocation to the nucleus and inhibiting the expression of target genes involved in inflammation and immune responses. Additionally, N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, and phosphodiesterase-4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide inhibits the production of inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of various signaling pathways involved in cell survival and proliferation. In vivo studies have shown that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide exhibits anti-inflammatory and anti-cancer effects in animal models of inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has several advantages for lab experiments. It exhibits high purity and stability, making it suitable for biochemical and pharmacological studies. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide is also readily available and can be synthesized using a simple one-pot reaction method. However, one limitation of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide is that it exhibits low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has shown promising pharmacological properties and has the potential to be developed into a therapeutic agent for the treatment of inflammatory and cancerous diseases. Future research should focus on elucidating the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide. Additionally, studies should be conducted to evaluate the safety and efficacy of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide in animal models and human clinical trials. Furthermore, N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide can be modified to improve its solubility and pharmacokinetic properties, which may increase its therapeutic potential.
Méthodes De Synthèse
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide can be synthesized using a simple one-pot reaction method. The starting materials required for the synthesis are 5-hydroxymethyl-benzo[d][1,3]dioxole, 3-trifluoromethyl-4,5,6,7-tetrahydro-indazole-1-carboxylic acid, and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst and N,N-dimethylformamide (DMF) as a solvent. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography to obtain N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide in high yield and purity.
Applications De Recherche Scientifique
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide exhibits anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Propriétés
Nom du produit |
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide |
|---|---|
Formule moléculaire |
C17H16F3N3O3 |
Poids moléculaire |
367.32 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)16-11-3-1-2-4-12(11)23(22-16)8-15(24)21-10-5-6-13-14(7-10)26-9-25-13/h5-7H,1-4,8-9H2,(H,21,24) |
Clé InChI |
DVWBVQYADUOAMP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F |
SMILES canonique |
C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)


![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)



![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)
